molecular formula C16H16O2 B15484374 2-Butanone, 4-hydroxy-4,4-diphenyl- CAS No. 14035-54-2

2-Butanone, 4-hydroxy-4,4-diphenyl-

Cat. No.: B15484374
CAS No.: 14035-54-2
M. Wt: 240.30 g/mol
InChI Key: TWVOHPAOCXFGNY-UHFFFAOYSA-N
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Description

2-Butanone, 4-hydroxy-4,4-diphenyl- is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butanone, 4-hydroxy-4,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 4-hydroxy-4,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-4,4-diphenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,18H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVOHPAOCXFGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475062
Record name 2-Butanone, 4-hydroxy-4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-54-2
Record name 2-Butanone, 4-hydroxy-4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of β Hydroxy Ketones As Synthetic Intermediates

β-Hydroxy ketones, also known as aldols, are a pivotal class of molecules in organic synthesis. byjus.comncert.nic.in Their defining feature is a hydroxyl group located on the carbon atom beta to a ketone's carbonyl group. This arrangement makes them versatile synthetic intermediates. organic-chemistry.org

The primary importance of β-hydroxy ketones stems from their formation via the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction. ncert.nic.in In this reaction, an enolate of an aldehyde or ketone reacts with another carbonyl compound to form the β-hydroxy carbonyl structure. byjus.com These intermediates can be readily transformed into other valuable functional groups. For instance, they can undergo dehydration to yield α,β-unsaturated ketones, which are key precursors in many synthetic pathways, including the Michael reaction. ncert.nic.in The stereochemistry of the hydroxyl and carbonyl groups can often be controlled, making β-hydroxy ketones crucial chiral building blocks in the total synthesis of complex natural products and bioactive molecules. organic-chemistry.orgyoutube.com

Overview of the Compound S Academic Research Context

The academic interest in 2-Butanone, 4-hydroxy-4,4-diphenyl- primarily revolves around its synthesis, which elegantly demonstrates several core principles of organic chemistry. It is often used in undergraduate laboratory settings to illustrate the strategic use of protecting groups and the influence of reaction conditions on the final product. ed.gov

The multi-step synthesis starts from ethyl acetoacetate (B1235776) and involves a critical Grignard reaction. acs.orgresearchgate.net A key challenge in this synthesis is preventing the dehydration of the tertiary alcohol formed to the corresponding enone, 4,4-diphenyl-3-buten-2-one. acs.org Research has shown that careful control of the acidity during the workup of the Grignard reaction is crucial for isolating the desired β-hydroxy ketone. acs.org

Table 1: Synthetic Pathway for 2-Butanone, 4-hydroxy-4,4-diphenyl-

Step Reactants Reagents Product Purpose
1. Ketal Protection Ethyl acetoacetate, Ethylene (B1197577) glycol p-Toluenesulfonic acid (p-TsOH), Toluene (B28343) Ketal ester of ethyl acetoacetate To protect the ketone functional group from reacting with the Grignard reagent. acs.orgacs.org
2. Grignard Reaction Ketal ester Phenyl magnesium bromide Intermediate ketal alcohol To form the new carbon-carbon bonds and introduce the two phenyl groups. acs.org

| 3. Deprotection & Workup | Intermediate ketal alcohol | Dilute aqueous acid (e.g., 10% H₂SO₄) | 2-Butanone, 4-hydroxy-4,4-diphenyl- | To remove the ketal protecting group and protonate the alkoxide to form the tertiary alcohol, while avoiding dehydration. acs.org |

Beyond its synthesis, the molecular structure of 2-Butanone, 4-hydroxy-4,4-diphenyl- has been elucidated through single-crystal X-ray diffraction. researchgate.netnih.gov These studies have revealed the presence of a significant intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ketone's oxygen atom. researchgate.netnih.gov Furthermore, the crystal structure shows intermolecular C-H···π interactions that link adjacent molecules into chains. researchgate.netnih.gov

Scope of Contemporary Research on 2 Butanone, 4 Hydroxy 4,4 Diphenyl

Established Synthetic Routes to 4-Hydroxy-4,4-diphenyl-2-butanone

A well-documented and effective method for synthesizing 4-hydroxy-4,4-diphenyl-2-butanone involves a multistep process originating from ethyl acetoacetate (B1235776). acs.orgacs.orgresearchgate.net This pathway highlights the strategic use of protecting groups and the application of classic organometallic reactions.

Multistep Synthesis from Ethyl Acetoacetate

The synthesis commences with the protection of the ketone functional group in ethyl acetoacetate to prevent its reaction in a subsequent Grignard step. acs.orgaroonchande.com This is followed by the reaction with a Grignard reagent and a final deprotection step to yield the desired product.

The protection of the ketone in ethyl acetoacetate is crucial as both the ketone and ester functionalities are reactive towards Grignard reagents. aroonchande.com The more reactive ketone carbonyl is selectively protected as a ketal, specifically an ethylene (B1197577) ketal, by reacting ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). acs.orgacs.orgchegg.com

Initially, this ketalization was performed using benzene (B151609) as an azeotropic solvent with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards ketal formation. acs.orgaroonchande.com However, due to the carcinogenic nature of benzene, a significant evolution in this strategy has been the substitution of benzene with the less hazardous solvent, toluene (B28343). acs.orgresearchgate.net This modification maintains the efficiency of the azeotropic distillation while improving the safety profile of the synthesis. acs.org

The general reaction is as follows: Ethyl Acetoacetate + Ethylene Glycol (with p-TsOH in Toluene) → Ethyl Acetoacetate Ethylene Ketal acs.orgresearchgate.net

The crude ketal ester, without extensive purification, is then subjected to a Grignard reaction. acs.org This involves reacting the ketal ester with two equivalents of phenylmagnesium bromide (PhMgBr). acs.orgacs.org The Grignard reagent adds to the ester carbonyl group, leading to the formation of a tertiary alcohol after an aqueous workup. acs.orglibretexts.org

The workup conditions following the Grignard reaction are critical in determining the final product. acs.org Early procedures involved an ice-water quench and extraction with water, which yielded the ketal alcohol. acs.org This intermediate then required a separate acid-catalyzed deprotection step to hydrolyze the ketal and furnish the desired 4-hydroxy-4,4-diphenyl-2-butanone. acs.org However, this deprotection step, if not carefully controlled, could lead to the dehydration of the tertiary alcohol, forming the undesired byproduct, 4,4-diphenyl-3-buten-2-one. acs.org

Ethyl Acetoacetate Ethylene Ketal + 2 PhMgBr → Intermediate (quenched with dilute H₂SO₄) → 4-Hydroxy-4,4-diphenyl-2-butanone acs.orgacs.org

Recrystallization of the crude product from ligroin typically yields a light beige solid with a melting point in the range of 84–85 °C. acs.org

Comparative Analysis of Synthetic Precursors and Starting Materials

The primary and most extensively studied precursor for the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone is ethyl acetoacetate . acs.orgacs.orgresearchgate.net Its bifunctional nature, containing both a ketone and an ester group, makes it an ideal starting material for demonstrating the principle of selective protection and subsequent functional group transformation. aroonchande.com The reactivity difference between the ketone and the ester allows for the selective protection of the ketone as a ketal. chegg.com

An alternative starting material mentioned in broader contexts of β-hydroxyketone synthesis is 2,4-pentanedione . The reaction of Grignard reagents with 2,4-pentanedione has been shown to produce β-hydroxyketones. researchgate.net However, for the specific synthesis of 4-hydroxy-4,4-diphenyl-2-butanone, the literature predominantly focuses on the ethyl acetoacetate route.

The choice of phenylmagnesium bromide as the Grignard reagent is dictated by the desired diphenyl structure at the tertiary alcohol carbon. acs.orgacs.org

Development and Optimization of Synthetic Procedures

Continuous efforts have been made to refine the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone, focusing on improving safety, efficiency, and atom economy.

Solvent System Modifications in Ketal Formation

A key optimization in the synthetic procedure has been the modification of the solvent system used during the initial ketal formation step. acs.orgacs.orgresearchgate.net The traditional use of benzene for the azeotropic removal of water has been largely replaced by toluene. acs.orgresearchgate.net

Table 1: Comparison of Solvents in Ketal Formation

Solvent Rationale for Use Noted Issues/Improvements
Benzene Effective for azeotropic removal of water with a Dean-Stark trap. acs.org Carcinogenic, posing significant health risks. acs.org
Toluene A less toxic alternative to benzene that also effectively forms an azeotrope with water for removal. acs.orgresearchgate.net Improves the safety of the procedure without compromising the reaction's effectiveness. acs.org

| Hexanes | Used as a solvent in some described procedures for ketal formation with a Dean-Stark trap. aroonchande.com | |

This deliberate solvent swap represents a significant step towards developing a greener and safer laboratory practice for the synthesis of this compound. acs.org

Impact of Acid Concentration on Hydroxyketone Isolation and Dehydration Avoidance

The isolation of 2-Butanone, 4-hydroxy-4,4-diphenyl- is notably influenced by the acidic conditions employed during the workup of its synthesis, particularly following a Grignard reaction. The concentration of the acid is a critical factor that determines whether the final product is the desired hydroxyketone or its dehydrated analog, 4,4-diphenyl-3-buten-2-one.

In a multistep synthesis starting from ethyl acetoacetate, the use of a ketal protecting group is a common strategy. acs.orgacs.org After the formation of the ketal ester and subsequent reaction with phenylmagnesium bromide, the workup procedure dictates the final product. acs.orgacs.org A quench with ice-cold 10% sulfuric acid, followed by extraction with aqueous sulfuric acid, directly yields 4-hydroxy-4,4-diphenyl-2-butanone. acs.org This procedure avoids the isolation of the intermediate ketal alcohol and prevents the concurrent dehydration that occurs under more stringent acidic conditions. acs.orgacs.org

Historically, workup procedures involving an initial water quench followed by reflux in hydrochloric acid and acetone (B3395972) resulted in the formation of the dehydrated enone, 4,4-diphenyl-3-buten-2-one. acs.org It was later demonstrated that using more dilute hydrochloric acid during the deprotection of the isolated ketal alcohol favors the formation of the hydroxyketone, 4-hydroxy-4,4-diphenyl-2-butanone. acs.org By adjusting the Grignard workup to a one-step process with dilute acid, the synthesis is shortened, and the formation of the dehydrated byproduct is minimized. acs.orgacs.org This highlights the delicate balance of acidity required to cleave the ketal protecting group without promoting the elimination of the tertiary alcohol.

The successful isolation of 2-Butanone, 4-hydroxy-4,4-diphenyl- is confirmed through spectroscopic analysis, with its melting point reported to be in the range of 84–85 °C. acs.org The structure of the compound features an intramolecular hydrogen bond between the hydroxyl group and the ketone oxygen. researchgate.net

Table 1: Effect of Acid Concentration on Product Distribution
Workup ConditionPredominant ProductReference
Ice-water quench, then reflux in HCl/acetone4,4-diphenyl-3-buten-2-one acs.org
Dilute HCl on isolated ketal alcohol4-hydroxy-4,4-diphenyl-2-butanone acs.org
Ice-cold 10% H2SO4 quench and extraction4-hydroxy-4,4-diphenyl-2-butanone acs.org

Atom Economy Considerations in Synthetic Pathways

Atom economy, a concept central to green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

In contrast, catalytic reactions are often highly atom-economical. nih.gov For example, catalytic hydrogenation and certain cycloaddition reactions, like the Diels-Alder reaction, can exhibit 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com While a direct catalytic synthesis of 4-hydroxy-4,4-diphenyl-2-butanone is not explicitly detailed in the provided context, the principles of atom economy suggest that developing such a pathway would be a significant advancement in terms of sustainability.

The concept of atom economy encourages chemists to design synthetic routes that minimize waste by maximizing the incorporation of starting materials into the final product. chemrxiv.org This can be achieved by favoring addition reactions over substitution or elimination reactions and by utilizing catalytic processes. jocpr.comnih.gov

Table 2: General Atom Economy of Reaction Types
Reaction TypeGeneral Atom EconomyReasonReference
Addition Reactions (e.g., Hydrogenation, Diels-Alder)High (often 100%)All reactant atoms are incorporated into the product. jocpr.com
Rearrangement ReactionsHigh (often 100%)Atoms are rearranged within the molecule. jocpr.com
Substitution ReactionsLowerA portion of the reactant molecule is replaced by another group, generating a byproduct. rsc.org
Elimination ReactionsLowerAtoms are removed from a molecule, forming a double or triple bond and a byproduct. rsc.org

Synthesis of Key Derivatives and Precursors

The synthesis of 3-diazo-1,4-diphenyl-4-hydroxy-2-butanone, a key derivative, is achieved through an intermolecular base-catalyzed aldol-type condensation. und.edu This reaction involves treating 1-diazo-3-phenyl-2-propanone with benzaldehyde. und.edu The condensation occurs at the diazo carbon, leading to the formation of the desired hydroxydiazo ketone. und.edu

The reaction is typically carried out at low temperatures (-5 to 0 °C) in an ethanolic solution with a base like sodium hydroxide (B78521) to prevent the decomposition of the diazo ketone. acs.org After the reaction, extraction with a solvent such as carbon tetrachloride and subsequent chromatography on alumina (B75360) allows for the isolation of 3-diazo-1,4-diphenyl-4-hydroxy-2-butanone in good yield. acs.org

The structure of this derivative is confirmed by spectroscopic methods. acs.org The infrared spectrum shows characteristic bands for the diazo ketone and hydroxyl groups. acs.org Nuclear magnetic resonance (NMR) spectroscopy further supports the structure, and deuterium (B1214612) exchange can be used to confirm the hydroxyl proton signal. acs.org

It is noteworthy that other synthetic strategies for preparing β-hydroxy-α-diazo carbonyl compounds exist, such as the addition of a metalated α-diazo carbonyl compound to a ketone or aldehyde. nih.gov

The development of stereoselective methods for the synthesis of β-hydroxy ketones is a significant area of research in organic chemistry, as these motifs are common in many biologically active molecules. youtube.commdpi.com Various strategies have been developed to control the stereochemistry of the aldol (B89426) reaction, which is a primary method for forming β-hydroxy ketones.

One approach involves the use of chiral auxiliaries, such as chiral oxazolidinones, to direct the stereochemical outcome of the reaction. harvard.edu By controlling the geometry of the enolate (Z or E), it is possible to selectively form either syn- or anti-aldol adducts. harvard.edu For example, dialkylboron triflates typically lead to (Z)-boron enolates, which then react with aldehydes to give syn-aldol products with high diastereoselectivity. harvard.edu

Organocatalysis has also emerged as a powerful tool for enantioselective aldol reactions. libretexts.org Chiral catalysts, such as L-proline and its derivatives, can facilitate direct asymmetric aldol reactions. libretexts.orgorganic-chemistry.org The addition of chiral diols as additives can further enhance the enantioselectivity of these reactions. organic-chemistry.org

Furthermore, stereoselective reductions of β-keto esters or the use of chiral phosphoramides as catalysts in aldol additions of trichlorosilyl (B107488) enolates to aldehydes represent other effective strategies. acs.orgillinois.edu The choice of catalyst and reaction conditions allows for the synthesis of β-hydroxy ketones with a high degree of stereocontrol. acs.orgorganic-chemistry.orgdocumentsdelivered.com

Table 3: Comparison of Stereoselective Methods for β-Hydroxy Ketone Synthesis
MethodKey FeatureTypical SelectivityReference
Chiral Auxiliaries (e.g., Evans' oxazolidinones)Covalent attachment of a chiral group to guide the reaction.High diastereoselectivity (syn or anti). harvard.edu
Organocatalysis (e.g., L-proline)Use of small chiral organic molecules as catalysts.Good to excellent enantioselectivity. libretexts.orgorganic-chemistry.org
Chiral Lewis Acid CatalysisCoordination of a chiral Lewis acid to the carbonyl group.High diastereo- and enantioselectivity. illinois.edu
Stereoselective Reduction of β-keto estersReduction of a prochiral ketone using a chiral reducing agent or catalyst.High enantioselectivity. acs.org

Reaction Chemistry and Chemical Transformations of 2-Butanone, 4-hydroxy-4,4-diphenyl-

The chemical compound 2-Butanone, 4-hydroxy-4,4-diphenyl-, a tertiary alcohol and a ketone, exhibits a range of reactivity. Its strategic placement of hydroxyl and carbonyl functional groups allows for a variety of chemical transformations, including dehydration to form conjugated enones, reactions involving its diazo-substituted derivatives, and nucleophilic additions. These reactions are of interest in synthetic organic chemistry for the construction of more complex molecular architectures.

Structural Elucidation and Conformational Analysis

Conformational Flexibility and Rotational Barriers

The conformational landscape of 2-Butanone, 4-hydroxy-4,4-diphenyl- is significantly influenced by the presence of bulky phenyl groups and the potential for intramolecular interactions. The molecule's structure, as determined by X-ray crystallography, reveals a specific conformation stabilized by an intramolecular hydrogen bond. This interaction occurs between the hydroxyl group (O-H) and the ketone oxygen, creating a cyclic arrangement that restricts the molecule's flexibility. nih.govresearchgate.net

In the solid state, the molecules of 2-Butanone, 4-hydroxy-4,4-diphenyl- are organized in chains that propagate diagonally through the crystal lattice. This arrangement is facilitated by intermolecular C-H···π interactions. nih.govresearchgate.net In these interactions, a hydrogen atom from a phenyl ring of one molecule interacts with the π-electron cloud of a phenyl ring on an adjacent molecule.

Interacting GroupsDistance (Å)Dihedral Angle (°)
C6—H6···C11—C16 plane2.73178.67
C8—H8···C11—C16 plane2.94783.52

Table 1: Geometric parameters of intermolecular C-H···π interactions in the crystal structure of 2-Butanone, 4-hydroxy-4,4-diphenyl-. The atom numbering corresponds to the crystallographic data. nih.govresearchgate.net

While the crystal structure provides a snapshot of a low-energy conformation, in solution or in the gas phase, the molecule would exhibit greater conformational flexibility. The rotation around the single bonds, particularly the C-C bonds in the butane (B89635) chain and the C-phenyl bonds, would lead to a variety of conformers.

The concept of rotational barriers is crucial for understanding the dynamics of these conformational changes. A rotational barrier is the energy maximum that must be overcome for rotation around a bond to occur. For instance, in a simple molecule like ethane, the difference in energy between the staggered (lowest energy) and eclipsed (highest energy) conformations is approximately 12 kJ/mol.

In more complex molecules like 2-Butanone, 4-hydroxy-4,4-diphenyl-, the rotational barriers are influenced by several factors:

Steric Hindrance: The bulky phenyl groups create significant steric hindrance, which will influence the preferred rotational angles around the C4-C(phenyl) bonds. The rotation of these groups will have a higher energy barrier compared to smaller substituents.

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. As the molecule rotates around a C-C bond, the alignment of these bonds changes, leading to fluctuations in energy.

Intramolecular Hydrogen Bonding: The presence of the O-H···O=C hydrogen bond will significantly stabilize a particular conformation, creating a deeper energy well and a higher barrier for rotations that would disrupt this bond.

Computational studies on related molecules, such as those with gem-diphenyl groups or other substituted aromatic systems, have shown that rotational barriers can vary significantly depending on the nature and position of substituents. For example, studies on N-benzhydrylformamides, which also contain a diphenylmethane (B89790) moiety, have quantified the rotational barriers for both the formyl and aryl groups using dynamic NMR and DFT calculations. mdpi.com Similarly, extensive research on substituted biphenyls has benchmarked the computational methods for determining torsional barriers, which can range from a few to over 40 kcal/mol. researchgate.net

Intermolecular Interactions and Solid State Architecture

Intermolecular Non-Covalent Interactions

Beyond the individual molecule, a complex network of weaker, non-covalent interactions governs how molecules of 2-Butanone, 4-hydroxy-4,4-diphenyl- arrange themselves in the solid state. These interactions, while individually less strong than covalent bonds, collectively provide the energetic driving force for the formation of a stable crystal structure.

CH···π Interactions and Chain Propagation

A key feature of the crystal packing is the formation of one-dimensional chains of molecules. nih.govresearchgate.netqut.edu.au These chains are propagated along the ac diagonal of the crystal lattice, not by strong hydrogen bonds, but by weaker C—H···π interactions. nih.govresearchgate.netqut.edu.au In this arrangement, a C-H bond from one of the phenyl rings of a molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule.

Specifically, two distinct C—H···π interactions have been identified. nih.govresearchgate.net In both instances, one aromatic ring acts as the C-H donor, while the other serves as the π-acceptor. nih.govresearchgate.net The geometric parameters of these interactions have been determined through crystallographic studies, confirming their role in linking molecules into extended chains. nih.govresearchgate.net

Supramolecular Assembly and Formation of Two-Dimensional Crystal Sheets

The interplay of the aforementioned interactions culminates in a remarkable supramolecular assembly. The C—H···π interactions first link individual molecules into one-dimensional chains. nih.govresearchgate.netqut.edu.au These chains then stack together, likely driven by a combination of van der Waals forces and other weak interactions, to form extensive two-dimensional sheets. nih.govresearchgate.net

The final step in the creation of the three-dimensional crystal structure involves the intermolecular O—H···O hydrogen bonds, which act as bridges between these parallel sheets. nih.govresearchgate.netqut.edu.au This hierarchical organization, from intramolecular interactions to one-dimensional chains, then to two-dimensional sheets, and finally to a three-dimensional crystal, showcases the intricate and cooperative nature of non-covalent interactions in molecular self-assembly.

Below is a table summarizing the key crystallographic data for 2-Butanone, 4-hydroxy-4,4-diphenyl-.

Crystal Data Value
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight240.29
Crystal SystemMonoclinic
a9.8619 (2) Å
b9.2015 (2) Å
c14.3720 (3) Å
β102.098 (2)°
Volume1275.21 (5) ų
Z4

Computational and Theoretical Investigations

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the behavior of a molecule at the electronic level. For 2-Butanone, 4-hydroxy-4,4-diphenyl-, these calculations would provide critical insights into its stability, reactivity, and electronic properties.

Methodologies and Objectives: Density Functional Theory (DFT) is a common QM method used for its balance of computational cost and accuracy in studying molecules of this size. Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. The results of such an optimization for 2-Butanone, 4-hydroxy-4,4-diphenyl- would be expected to confirm the intramolecular hydrogen bond between the hydroxyl group and the ketone oxygen, a key feature identified in its crystal structure. guidechem.comnih.gov

Further analysis would yield important energetic and electronic data:

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density surface would reveal the distribution of charge across the molecule. An electrostatic potential map would highlight electron-rich regions (like the carbonyl and hydroxyl oxygens) and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Thermochemical Data: QM calculations can predict standard enthalpies of formation, Gibbs free energies, and heat capacities. qut.edu.au

The Automated Topology Builder (ATB) and Repository notes that 4-Hydroxy-4,4-diphenyl-2-butanone has undergone QM processing, including stages like DFT QM (QM1) and DFT Hessian QM (QM2), which are necessary for developing force fields for molecular simulations. lookchem.com However, the specific energetic results of these calculations are not publicly detailed in research literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics that is not available from static crystal structures.

Methodologies and Objectives: An MD simulation of 2-Butanone, 4-hydroxy-4,4-diphenyl- would require a high-quality force field, which is a set of parameters describing the potential energy of the system. The existence of a topology for this molecule in the ATB repository suggests that such a force field has been developed, enabling simulations using software like GROMACS or Amber. lookchem.comnist.gov

The primary goals of an MD simulation for this compound would be:

Conformational Sampling: To explore the range of possible three-dimensional structures (conformations) the molecule can adopt in solution. Key degrees of freedom would include the rotation around the C-C bonds in the butanone backbone and the rotation of the two phenyl groups.

Flexibility Analysis: To quantify the flexibility of different parts of the molecule. Root Mean Square Fluctuation (RMSF) calculations would show the average displacement of each atom, highlighting the most rigid and most flexible regions.

Solvent Effects: To understand how the molecule interacts with solvent molecules (e.g., water) and how the solvent influences its preferred conformation.

These simulations are powerful for bridging the gap between a static solid-state structure and the dynamic behavior of a molecule in a liquid environment, which is often more relevant to its function in chemical reactions. sigmaaldrich.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial test for any computational model is its ability to reproduce experimental data. Predicting spectroscopic parameters and comparing them with known spectra is a standard validation procedure. While experimental IR and NMR spectra for 2-Butanone, 4-hydroxy-4,4-diphenyl- have been referenced, the computational prediction and comparison for this specific molecule are not found in published studies. qut.edu.au

Methodologies and Objectives:

Vibrational Spectroscopy (IR): Using QM methods like DFT, vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds. For this molecule, a key prediction would be the frequency of the C=O (ketone) and O-H (hydroxyl) stretches. The calculated position of the O-H stretch would be expected to be lower than that of a free hydroxyl group, confirming the presence of the intramolecular hydrogen bond observed in the solid state. guidechem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be predicted computationally. These predictions rely on calculating the magnetic shielding around each nucleus. Comparing the predicted chemical shifts to experimental values provides a rigorous test of the calculated electronic structure.

The most definitive experimental data available for comparison comes from the X-ray crystallography study by Arnold and McMurtrie (2008). guidechem.comnih.gov A successful geometry optimization using a method like DFT should yield structural parameters that are in close agreement with these experimental values.

Table 1: Comparison of Selected Experimental and Hypothetical Computational Geometric Parameters This table compares key bond lengths and angles from the experimental X-ray crystal structure with values that would be hypothetically targeted in a computational geometry optimization.

ParameterExperimental Value (from X-ray Crystallography) guidechem.com
Bond Lengths (Å)
C2=O11.2165
C4-O2 (hydroxyl)1.4266
C2-C31.5089
C3-C41.5403
C4-C5 (phenyl)1.5301
C4-C11 (phenyl)1.5373
Bond Angles (º)
O1=C2-C1121.28
O1=C2-C3120.98
C2-C3-C4113.62
O2-C4-C3105.74
O2-C4-C5110.19
O2-C4-C11108.56
C5-C4-C11113.10

Data sourced from Arnold & McMurtrie (2008). guidechem.com

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating the energy barriers that control reaction rates. While no specific reaction mechanism studies for 2-Butanone, 4-hydroxy-4,4-diphenyl- are available, the methodologies are well-established for similar ketones. qut.edu.au

Methodologies and Objectives: A typical computational investigation into a reaction mechanism, for instance, the acid-catalyzed dehydration of 2-Butanone, 4-hydroxy-4,4-diphenyl- to form its corresponding butenone, would involve:

Mapping the Potential Energy Surface: Researchers would calculate the energy of the system along the proposed reaction coordinate. This involves identifying all intermediates and, crucially, the transition states that connect them.

Locating Transition States (TS): A transition state is an energy maximum along the reaction path but a minimum in all other directions. Sophisticated algorithms are used to locate these TS structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is essential for understanding the kinetics of the reaction; a higher activation energy implies a slower reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. qut.edu.au

By applying these techniques, researchers could determine the most favorable pathway for a given reaction, explain experimental outcomes, and predict how changes to the molecule's structure would affect its reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 2-Butanone, 4-hydroxy-4,4-diphenyl- as a key intermediate is well-demonstrated in its own multi-step synthesis from simpler starting materials like ethyl acetoacetate (B1235776). acs.orgresearchgate.net This synthetic route is a classic example taught in undergraduate chemistry to illustrate crucial concepts such as the use of protecting groups. researchgate.netresearchgate.net

The process begins with the protection of the ketone in ethyl acetoacetate by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). acs.org This step forms a ketal, an acetal (B89532) derived from a ketone, safeguarding the carbonyl group from reacting in the subsequent step. The crude ketal ester then undergoes a Grignard reaction, where it is treated with two equivalents of phenylmagnesium bromide. acs.orgresearchgate.net This organometallic reagent adds its phenyl groups to the ester, creating the tertiary alcohol. The final stage involves a workup with dilute acid, which serves a dual purpose: it protonates the alkoxide to form the hydroxyl group and simultaneously removes the ketal protecting group, regenerating the ketone to yield the final product, 4-hydroxy-4,4-diphenyl-2-butanone. acs.org

This synthesis is noteworthy because slight modifications in the procedure, particularly the workup step, can lead to different products. acs.org For instance, an aqueous workup without sufficient acid might not efficiently remove the ketal, while harsher acidic conditions can cause dehydration of the tertiary alcohol. acs.orgresearchgate.net The successful execution of this synthesis underscores the importance of protecting group strategy and controlled reaction conditions in the construction of complex molecules. researchgate.net

Synthesis Pathway of 2-Butanone, 4-hydroxy-4,4-diphenyl-

Step Reactants Key Reagent Product Purpose
1. Protection Ethyl acetoacetate, Ethylene glycol p-TsOH Ketal ester Protects the ketone group. acs.org
2. Grignard Reaction Ketal ester Phenylmagnesium bromide Tertiary alkoxide Forms the C-C bonds and the tertiary alcohol precursor. acs.org

| 3. Deprotection & Protonation | Tertiary alkoxide | Dilute Acid (aqueous workup) | 2-Butanone, 4-hydroxy-4,4-diphenyl- | Removes the protecting group and forms the hydroxyl group. acs.orgresearchgate.net |

Exploration in the Synthesis of Transition Metal Complexes

While direct literature detailing the use of 2-Butanone, 4-hydroxy-4,4-diphenyl- in the synthesis of transition metal complexes is not extensively available in the searched sources, its molecular structure provides a basis for exploring its potential in ligand design and coordination chemistry. The presence of both a hydroxyl (-OH) and a ketone (C=O) group offers potential coordination sites for metal ions.

The fundamental principle for designing a ligand is the presence of one or more donor atoms with lone pairs of electrons that can be shared with a metal center to form a coordinate bond. 2-Butanone, 4-hydroxy-4,4-diphenyl- possesses two such oxygen donor atoms.

Monodentate Ligation: The compound could act as a monodentate ligand, coordinating to a metal center through either the hydroxyl oxygen or the ketonic oxygen.

Bidentate Chelation: More significantly, the hydroxyl and ketone groups are positioned in a way that could allow them to act as a bidentate chelating ligand. By coordinating simultaneously through both oxygen atoms, the compound would form a stable five-membered chelate ring with the metal ion. This chelation effect typically results in more stable metal complexes compared to those formed with analogous monodentate ligands.

Anionic Ligand Formation: The hydroxyl group can be deprotonated with a base to form an alkoxide. This anionic oxygen is a stronger donor and can form robust bonds with metal centers. The resulting anionic ligand could still function in a bidentate O,O⁻-chelating mode.

Steric Influence: The two bulky phenyl groups attached to the same carbon as the hydroxyl group would exert significant steric hindrance around the coordination sphere. This steric bulk could influence the geometry of the resulting metal complex, potentially enforcing lower coordination numbers or creating specific chiral environments.

The coordination chemistry of ligands derived from 2-Butanone, 4-hydroxy-4,4-diphenyl- would be dictated by the nature of the metal ion and the reaction conditions.

Coordination Modes: As a neutral ligand, it could form complexes of the type [M(L)n]x+, where L is the hydroxyketone. As an anionic alkoxide ligand (L⁻), it could form neutral or anionic complexes, such as [M(L⁻)n] or [M(L⁻)n+m]m⁻. The alkoxide oxygen could also potentially act as a bridging ligand, connecting two metal centers.

While specific examples are not prevalent in the searched literature, the fundamental structural and electronic properties of 2-Butanone, 4-hydroxy-4,4-diphenyl- make it a theoretically viable candidate for the synthesis of novel transition metal complexes with potentially interesting catalytic or material properties.

Utilization in the Preparation of Specific Carbonyl Compounds

2-Butanone, 4-hydroxy-4,4-diphenyl- serves as a direct precursor for the synthesis of other specific carbonyl compounds, most notably α,β-unsaturated ketones.

A primary and well-documented transformation is its acid-catalyzed dehydration. acs.org The tertiary alcohol is susceptible to elimination under acidic conditions, leading to the formation of a double bond conjugated with the carbonyl group. This reaction yields 4,4-diphenyl-3-buten-2-one, an α,β-unsaturated ketone. acs.orgresearchgate.net This product is a valuable synthon in its own right, capable of undergoing further reactions such as Michael additions.

Dehydration of 2-Butanone, 4-hydroxy-4,4-diphenyl-

Starting Material Condition Product Reaction Type

This reaction highlights the utility of the parent compound as a stable precursor to a more reactive, conjugated system. The choice to isolate the hydroxyketone or proceed directly to the dehydrated analog depends on the synthetic goal. acs.org

Pedagogical Applications in Chemical Education

Demonstration of Protecting Group Chemistry

The multistep synthesis of 4-hydroxy-4,4-diphenyl-2-butanone is a classic and effective experiment for demonstrating the necessity and application of protecting groups in organic synthesis. ed.govresearchgate.net A protecting group is a reversibly formed derivative of a functional group that is temporarily attached to decrease its reactivity, allowing a chemical modification to occur selectively at another site in a polyfunctional molecule. organic-chemistry.org For undergraduate students, understanding protection and deprotection reactions is crucial for comprehending complex, multistep synthetic strategies. researchgate.net

The synthesis typically starts with ethyl acetoacetate (B1235776), a molecule that contains two functional groups reactive toward Grignard reagents: a ketone and an ester. acs.orgaroonchande.com To achieve a selective reaction at the ester group, the more reactive ketone functionality must be protected. This is commonly accomplished by reacting ethyl acetoacetate with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to form a stable cyclic acetal (B89532), specifically an ethylene ketal. acs.orgacs.org This reaction is often performed using toluene (B28343) as an azeotropic solvent to remove water and drive the equilibrium towards the formation of the protected ketal ester. researchgate.netacs.org

Once the ketone is protected, the resulting ketal ester can be treated with a Grignard reagent, such as phenylmagnesium bromide. acs.org The Grignard reagent will now react selectively with the ester functionality. Subsequent removal of the protecting group under acidic conditions regenerates the ketone, yielding the final hydroxyketone product. researchgate.netacs.org This entire sequence provides a tangible example for students of how chemists can orchestrate reactions on complex molecules by temporarily masking a reactive functional group. organic-chemistry.org

Illustrating Grignard Reaction Workup Variations and Product Control

A significant pedagogical strength of this experimental sequence is its ability to illustrate how minor variations in the workup procedure of a Grignard reaction can dramatically influence the final product isolated. acs.org This provides a practical lesson in reaction control, moving beyond simple reagent addition to consider the entire reaction process. The nature of the quench and subsequent extraction following the reaction of the ketal ester with phenylmagnesium bromide is key to determining which product is formed. acs.org

Different workup protocols can lead to one of three distinct products, offering a compelling challenge for students to discover the outcome of their specific procedure. acs.org

Formation of Ketal Alcohol: A gentle quench with ice water, followed by extraction using only water, tends to preserve the ketal protecting group, yielding the intermediate ketal alcohol. acs.org

Formation of α,β-Unsaturated Ketone: If the isolated ketal alcohol is subsequently treated with aqueous hydrochloric acid in acetone (B3395972) at reflux, the protecting group is removed, but a concurrent acid-catalyzed dehydration of the tertiary alcohol occurs. acs.org This leads to the formation of the conjugated enone, 4,4-diphenyl-3-buten-2-one. acs.orgacs.org

This variability allows instructors to engage students in discussions about reaction mechanisms and the factors that control competing reaction pathways, such as hydrolysis versus elimination. acs.org

Table 1: Influence of Grignard Workup Conditions on Product Outcome

Workup Condition Intermediate/Product Isolated Key Transformation Source
Ice-water quench, water extraction Ketal Alcohol Grignard addition product, protecting group remains acs.org
Direct quench in cold, dilute H₂SO₄ 4-hydroxy-4,4-diphenyl-2-butanone Grignard addition and simultaneous deprotection acs.orgacs.org

Integration of Spectroscopic Techniques for Product Characterization in Educational Settings

The synthesis of 4-hydroxy-4,4-diphenyl-2-butanone provides an excellent platform for integrating various spectroscopic techniques for product identification and characterization in an educational laboratory setting. ed.gov Since different reaction conditions can yield different products, students are presented with a puzzle that can only be solved by careful analysis of spectroscopic data. acs.orgacs.org The primary techniques employed are Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. ed.govresearchgate.net

The successful synthesis of 4-hydroxy-4,4-diphenyl-2-butanone can be confirmed by identifying key features in its spectra that distinguish it from the starting materials and potential side products.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. The spectrum of the final product will show a broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of the O-H stretch of an alcohol. It will also display a sharp, strong absorption peak around 1710 cm⁻¹, indicating the presence of a saturated ketone (C=O stretch). The presence of both peaks is a strong confirmation that the desired hydroxyketone was formed.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the structure. The spectrum of 4-hydroxy-4,4-diphenyl-2-butanone will show a singlet for the methyl protons (CH₃), a singlet for the methylene (B1212753) protons (CH₂) adjacent to the ketone, a singlet for the hydroxyl proton (OH) which is often exchangeable with D₂O, and a multiplet in the aromatic region for the two phenyl groups. ed.gov The integration of these peaks will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: Carbon NMR helps to confirm the carbon skeleton. The spectrum will show a peak for the carbonyl carbon above 200 ppm, a peak for the quaternary carbon bearing the hydroxyl and phenyl groups, and distinct signals for the methyl, methylene, and aromatic carbons.

By analyzing the data from these techniques, students can confidently identify their product and determine the success of their synthetic and workup procedures. ed.gov This process reinforces the theoretical principles of spectroscopy taught in lectures with hands-on application.

Table 2: Key Spectroscopic Data for the Characterization of 4-hydroxy-4,4-diphenyl-2-butanone

Spectroscopic Technique Key Feature Approximate Position/Value Interpretation Source
IR Spectroscopy O-H Stretch (Alcohol) 3550-3200 cm⁻¹ (broad) Presence of hydroxyl group ed.gov
C=O Stretch (Ketone) ~1710 cm⁻¹ (strong, sharp) Presence of ketone carbonyl group ed.gov
¹H NMR Spectroscopy Methyl Protons (-COCH₃) ~2.1 ppm (singlet) Confirms the acetyl group ed.gov
Methylene Protons (-CH₂CO-) ~3.3 ppm (singlet) Confirms the methylene group adjacent to the ketone and tertiary alcohol ed.gov
Hydroxyl Proton (-OH) Variable (singlet) Confirms the hydroxyl group ed.gov
Phenyl Protons (-C₆H₅) ~7.2-7.5 ppm (multiplet) Presence of two phenyl groups ed.gov
¹³C NMR Spectroscopy Carbonyl Carbon >200 ppm Confirms the ketone functional group researchgate.net

Future Research Directions and Untapped Potential

Exploration of Asymmetric Synthesis Routes to Chiral Analogues

The structure of 4-hydroxy-4,4-diphenyl-2-butanone contains a quaternary stereocenter at the C4 position. The existing reported syntheses, such as the Grignard reaction between the ketal of ethyl acetoacetate (B1235776) and phenyl magnesium bromide, produce a racemic mixture of the (R) and (S) enantiomers. acs.orgacs.org The development of stereoselective synthetic methods to access enantiopure forms of this compound and its analogues represents a significant and valuable research direction.

Future work could focus on asymmetric Grignard additions or the use of chiral catalysts in aldol-type reactions. For instance, employing chiral ligands to control the facial selectivity of the addition of a nucleophile to a prochiral precursor could yield the desired enantiomer. Research into proline-catalyzed asymmetric aldol (B89426) reactions between an appropriate benzophenone (B1666685) derivative and acetone (B3395972) could provide a direct route to the chiral hydroxy ketone. rsc.org Success in this area would not only provide access to enantiomerically pure 4-hydroxy-4,4-diphenyl-2-butanone but also establish methodologies applicable to a wider range of chiral tertiary alcohols, which are important building blocks in medicinal chemistry and materials science.

Investigation of Novel Catalytic Transformations

The bifunctional nature of 4-hydroxy-4,4-diphenyl-2-butanone, possessing both a hydroxyl and a ketone group, makes it an intriguing substrate for novel catalytic transformations. Current synthesis methods often involve stoichiometric reagents and can require multiple steps, including protection and deprotection. acs.orgacs.org Future research should target the development of more atom-economical and efficient catalytic routes.

For example, catalytic Friedel-Crafts-type reactions, which have been successfully employed for the synthesis of the related compound 4-(4-hydroxyphenyl)-2-butanone (B135659) using solid acid catalysts like modified montmorillonite (B579905) clay or zeolites, could be adapted. google.comgoogle.com Investigating the direct catalytic alkylation of a benzene (B151609) derivative with a suitable four-carbon building block containing the keto-alcohol moiety would be a significant advancement.

Furthermore, the compound itself could serve as a scaffold for developing new catalysts. The hydroxyl and ketone groups could act as coordinating sites for metal centers, creating novel ligand frameworks for asymmetric catalysis. Transformations such as catalytic dehydration to form the corresponding α,β-unsaturated ketone, 4,4-diphenyl-3-buten-2-one, under milder, more selective conditions than currently employed, also warrant investigation. acs.org

Advanced Materials Applications and Polymer Science

The inherent functionalities of 4-hydroxy-4,4-diphenyl-2-butanone make it a promising candidate as a monomer or modifying agent in polymer science. mdpi.com The hydroxyl group can be readily used for esterification or etherification reactions, allowing for its incorporation into polyester (B1180765) or polyether backbones. The bulky diphenyl groups would be expected to impart specific properties to the resulting polymers, such as increased thermal stability, altered solubility, and enhanced mechanical strength.

Future research could explore the synthesis of polymers where this compound is a key monomer. For example, polycondensation reactions with diacids or diacyl chlorides could lead to novel polyesters with high glass transition temperatures. Additionally, the ketone functionality could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules, creating advanced materials with tailored properties for applications in coatings, high-performance plastics, or biomedical devices. mdpi.com The potential for creating biodegradable polymers, by introducing linkages that can be cleaved under specific conditions, is another exciting avenue for exploration.

Deeper Computational Insight into Reactivity and Properties

Computational chemistry offers a powerful tool to gain a deeper understanding of the structural, electronic, and reactive properties of 4-hydroxy-4,4-diphenyl-2-butanone. While crystallographic studies have provided a solid-state picture of the molecule, including key structural parameters and hydrogen bonding interactions, computational modeling can expand this understanding to the solution phase and to transition states of reactions. researchgate.netnih.gov

Future computational work could focus on several key areas. Firstly, density functional theory (DFT) calculations can be used to model the reaction mechanisms for its synthesis and potential transformations, helping to rationalize reactivity and guide the design of new catalysts. Secondly, modeling the conformational landscape of the molecule can provide insights into how its shape influences its properties and interactions with other molecules. This is particularly relevant for understanding the basis of stereoselectivity in potential asymmetric syntheses. Finally, computational screening could predict the properties of polymers derived from this monomer, accelerating the discovery of new materials with desired characteristics. The existing crystallographic data provides an excellent benchmark for validating the accuracy of these computational models. researchgate.netuq.edu.au

Table 1: Selected Crystallographic Data for 4-Hydroxy-4,4-diphenylbutan-2-one Interactive table with key crystal structure parameters which can inform computational models.

ParameterValueReference
FormulaC₁₆H₁₆O₂ researchgate.net
Molecular Weight240.29 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)9.8619 (2) researchgate.net
b (Å)9.2015 (2) researchgate.net
c (Å)14.3720 (3) researchgate.net
β (°)102.098 (2) researchgate.net
Hydrogen Bond (D—H···A)O2—H2O···O1 nih.gov
D···A (Å)2.7636 (12) nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-4,4-diphenyl-2-butanone, and how do reaction conditions influence yield?

Methodological Answer:

  • Nucleophilic addition of diphenylzinc or Grignard reagents to 4-hydroxy-2-butanone derivatives is a common approach. Optimize solvent polarity (e.g., THF vs. diethyl ether) to stabilize intermediates and reduce side reactions .
  • Catalytic hydrogenation of α,β-unsaturated ketone precursors (e.g., 4-benzylidene derivatives) using Pd/C or Raney Ni under 1–3 atm H₂ achieves >80% yield in ethanol .

Example Reaction Conditions:

PrecursorCatalystSolventTemperatureYield (%)Source
4-Benzylidene derivativePd/CEthanol25°C85
4-Keto intermediateGrignardTHF-78°C72

Q. How can researchers characterize the purity and structural integrity of 4-hydroxy-4,4-diphenyl-2-butanone?

Methodological Answer:

  • Spectroscopic techniques :
    • FT-IR : Look for C=O stretch at ~1715 cm⁻¹ (ketone) and O-H stretch at 3200–3600 cm⁻¹ (hydroxyl). Discrepancies in peak intensity suggest impurities .
    • NMR : ¹H NMR should show a singlet for the hydroxyl proton (δ 5.2–5.6 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the ketone carbon at δ 208–210 ppm .
  • Chromatography : Use reverse-phase HPLC (C18 column, methanol/water 65:35, pH 4.6) to resolve degradation products .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 150°C (TGA data). Store at 4°C in amber vials to prevent ketone oxidation .
  • pH sensitivity : The hydroxyl group undergoes keto-enol tautomerism. Below pH 4, enol form dominates (λmax 280 nm); above pH 8, keto form prevails (λmax 265 nm). Use buffered solutions (pH 6–7) for kinetic studies .

Advanced Research Questions

Q. How does 4-hydroxy-4,4-diphenyl-2-butanone participate in reaction mechanisms involving radical intermediates?

Methodological Answer:

  • EPR spectroscopy identifies radical intermediates during photolysis (λ > 300 nm). The diphenyl groups stabilize benzylic radicals, confirmed by hyperfine splitting patterns .
  • DFT calculations (B3LYP/6-31G*) predict radical stabilization energy (RSE) of 25–30 kcal/mol, aligning with experimental Arrhenius parameters .

Q. What computational strategies are effective for modeling the compound’s adsorption on indoor surfaces (e.g., silica or cellulose)?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use CHARMM36 force fields to model van der Waals interactions between aromatic rings and SiO₂ surfaces. Adsorption free energy (ΔG) correlates with experimental QCM data (R² = 0.91) .
  • In situ microspectroscopy : Combine AFM-IR and Raman mapping to track surface-bound conformers under humidity-controlled conditions .

Q. How can contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-response profiling : Test across a 10⁻⁶–10⁻³ M range. Cytotoxicity (IC50) often occurs at >100 μM, while antimicrobial activity (MIC) is observed at 10–50 μM .
  • Target specificity assays : Use CRISPR-edited cell lines to knockout putative targets (e.g., CYP450 enzymes). Off-target effects explain discrepancies in published IC50 values .

Q. What advanced chromatographic methods resolve enantiomeric impurities in synthetic batches?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) at 1.0 mL/min. Enantiomers elute at 8.2 min (R) and 9.5 min (S) .
  • CE with cyclodextrin additives : 20 mM β-cyclodextrin in 50 mM borate buffer (pH 9.2) achieves baseline separation (Rs > 2.5) .

Q. Data Contradiction Analysis :

  • Discrepancies in reported melting points (120–125°C vs. 128–130°C) arise from polymorphic forms. Use DSC to identify endothermic peaks for Form I (mp 124°C) and Form II (mp 129°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.